N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine
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Description
N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C21H21N5O and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.17461031 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Properties and Polymerization
Compounds with structural features similar to "N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine" often find use in catalysis and polymerization reactions. For example, nickel(II)−methyl complexes with various ligands have been studied for their catalytic properties in ethylene polymerization, showcasing potential in creating polymers with specific properties (Korthals et al., 2007). Such research indicates that structurally complex molecules could serve as catalysts in polymer production, potentially leading to novel materials with tailored characteristics.
Tautomerism and Molecular Structure
Schiff bases and triazoles are known for their interesting tautomeric behaviors, which are crucial for understanding molecular reactivity and designing functional materials. Studies on compounds like N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine highlight the importance of tautomerism and its impact on molecular structure and properties (Nazır et al., 2000). This suggests potential research avenues for "this compound" in exploring its structural dynamics and reactivity.
Complexation and Metal Ion Interactions
Triazole and indole derivatives are often investigated for their ability to form complexes with metal ions, which is essential in fields like medicinal chemistry, environmental chemistry, and materials science. For instance, the study of ligands that exhibit high selectivity for heavier lanthanides can provide insights into designing more efficient separation processes or therapeutic agents (Caravan et al., 1995). The complexation behavior of "this compound" with metal ions could, therefore, represent a significant area of research, potentially contributing to advancements in various applications.
Properties
IUPAC Name |
(E)-1-[2-methyl-1-[2-(4-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-16-7-9-18(10-8-16)27-12-11-26-17(2)20(13-24-25-14-22-23-15-25)19-5-3-4-6-21(19)26/h3-10,13-15H,11-12H2,1-2H3/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCWIMVNJQKZNI-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=NN4C=NN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)/C=N/N4C=NN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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